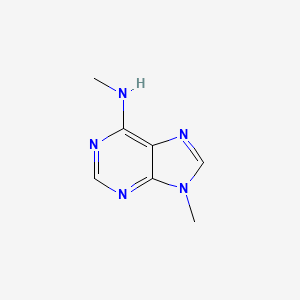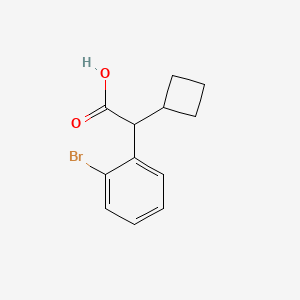
2-(3-bromophenyl)-2-cyclobutylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-2-cyclobutylacetic acid, also known as 3-Bromo-2-cyclobutylacetic acid (3-B2CBA), is an organic compound that is used in a variety of scientific applications. It is a colorless solid with a melting point of approximately 120-122°C. 3-B2CBA is a versatile compound that is used in a range of scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-B2CBA is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in homogeneous catalysis, and as a ligand in coordination chemistry. It is also used in the synthesis of heterocyclic compounds, such as pyridines and pyrazines. In addition, it is used in the synthesis of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 3-B2CBA is not well understood. However, it is believed to act as a Lewis acid, which can interact with Lewis bases to form complexes. It can also act as an electrophile, which can react with nucleophiles to form covalent bonds. In addition, 3-B2CBA can act as a Brønsted acid, which can donate protons to react with Brønsted bases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-B2CBA have not been studied extensively. However, it is believed to have a range of effects on the body, including anti-inflammatory, antioxidant, and immunomodulatory effects. It is also believed to have a range of effects on the central nervous system, including anxiolytic, antidepressant, and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-B2CBA in laboratory experiments include its low cost, its high reactivity, and its availability in a variety of forms. Its low cost makes it an attractive choice for researchers on a budget. Its high reactivity allows it to be used in a wide range of reactions, including those involving nucleophiles, electrophiles, and Lewis acids. Finally, its availability in a variety of forms makes it convenient for researchers to use in their experiments.
The main limitation of 3-B2CBA is its potential toxicity. It is known to be toxic in high concentrations, and care should be taken when handling it in the laboratory. In addition, it is not soluble in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
The future directions for 3-B2CBA are numerous. It has potential applications in the fields of drug discovery, materials science, and biochemistry. In drug discovery, it could be used to synthesize new drugs with novel mechanisms of action. In materials science, it could be used to create new polymers and other materials with unique properties. In biochemistry, it could be used to study the mechanism of action of various biological molecules. In addition, it could be used to create new catalysts for chemical reactions.
Conclusion
In conclusion, 3-B2CBA is a versatile compound that is used in a variety of scientific research and laboratory experiments. It has a range of effects on the body, including anti-inflammatory, antioxidant, and immunomodulatory effects. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. The advantages of using 3-B2CBA in laboratory experiments include its low cost, its high reactivity, and its availability in a variety of forms. The main limitation of 3-B2CBA is its potential toxicity. The future directions for 3-B2CBA are numerous, and it has potential applications in the fields of drug discovery, materials science, and biochemistry.
Synthesemethoden
3-B2CBA can be synthesized in a variety of ways. The most common method of synthesis is the reaction of 3-bromophenol with cyclobutylacetic acid in the presence of a strong base. This reaction produces a 3-bromo-2-cyclobutylacetic acid ester, which can then be hydrolyzed to the desired compound. Another method of synthesis is the reaction of 3-bromophenol with cyclobutylacetic anhydride in the presence of a strong base. This reaction produces a 3-bromo-2-cyclobutylacetic anhydride, which can then be hydrolyzed to the desired compound.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-2-cyclobutylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-10-6-2-5-9(7-10)11(12(14)15)8-3-1-4-8/h2,5-8,11H,1,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGHUWKJUUPJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl[benzyl(methyl)sulfamoyl]methylamine](/img/structure/B6619234.png)

![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)

![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)

![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)




![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)

